2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Description
Properties
IUPAC Name |
2-[4-(dibenzylamino)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F6NO/c24-22(25,26)21(31,23(27,28)29)19-11-13-20(14-12-19)30(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,31H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICESJPMAGXLVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Activation
The most widely reported route begins with 2-(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , where the para-fluorine atom undergoes substitution with dibenzylamine. In a representative procedure:
| Parameter | Detail |
|---|---|
| Substrate | 2-(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (10 g, 0.047 mol) |
| Amine | Dibenzylamine (0.094 mol, 2 eq) |
| Base | Potassium carbonate (3.54 g, 25.61 mmol) |
| Solvent | Acetone (25 mL) |
| Temperature | 85–90°C, 5 hours |
| Yield | 80% |
The reaction proceeds via an SNAr mechanism, where the electron-withdrawing hexafluoroisopropyl (HFIP) group activates the aromatic ring toward nucleophilic attack. The HFIP moiety’s strong −I effect polarizes the C–F bond, facilitating fluoride displacement by the dibenzylamine nucleophile.
Low-Temperature Lithiation Strategies
Alternative protocols employ lithiated intermediates to enhance reactivity. For instance:
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Lithiation : Diisopropylamine (8 mL, 0.056 mol) and n-BuLi (35 mL, 1.6 M) in THF at −78°C generate LDA.
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Electrophilic Quench : Addition of 2-bromo-4-methyl-3-oxopentanoic acid phenylamide (13.4 g, 0.047 mol) at −78°C, followed by warming to −10°C.
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Workup : Aqueous quench and ethyl acetate extraction yield the product at 85% purity.
This method avoids competing side reactions (e.g., Hofmann elimination) but requires stringent temperature control.
Protecting Group Strategies
Benzylamine Deprotection
Tert-butyloxycarbonyl (Boc) or benzyl groups are often used to mask amines during synthesis. A case study demonstrates:
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Benzylation : React 4-aminophenol with benzyl bromide in DMF/K₂CO₃ to form 4-(dibenzylamino)phenol.
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HFIP Coupling : Treat the phenol with hexafluoroacetone (HFA) in HFIP solvent at 120°C for 8 hours.
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Acid Workup : Remove residual HFA via aqueous HCl wash, achieving 78% yield.
This method avoids harsh deprotection steps but requires stoichiometric HFA, increasing costs.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 80–85% | 85–90°C, polar aprotic | High regioselectivity | Requires activated aryl halide |
| Lithiation | 85% | −78°C, anhydrous THF | Avoids competing elimination | Cryogenic conditions |
| Reductive Amination | 75%* | H₂ (50 psi), 80°C | Scalable for industrial production | Risk of over-reduction |
| Protecting Group | 78% | 120°C, acid-tolerant solvent | Compatible with sensitive substrates | Multi-step, higher cost |
*Extrapolated from analogous reactions.
Key Optimization Parameters
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The hexafluoropropanol moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hexafluoropropanol derivatives.
Scientific Research Applications
2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The dibenzylamino group can interact with various enzymes and receptors, modulating their activity. The hexafluoropropanol moiety can influence the compound’s solubility and reactivity, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase acidity of the HFIP hydroxyl, enhancing hydrogen-bonding capacity.
- Steric Effects: Bulky substituents like tert-butyl () or dibenzylamino reduce rotational freedom, influencing binding affinity in receptor-ligand interactions.
- Bioactivity : AMG-5980 () demonstrates targeted enzyme inhibition (e.g., MAGL/FA), highlighting the role of extended substituents in pharmacological activity.
Physicochemical Properties
Notes:
- The dibenzylamino group significantly increases hydrophobicity (LogP ~5.2 vs. 2.1–2.8 for smaller substituents), impacting membrane permeability and bioavailability.
- All analogs share a polar surface area of ~46.2 Ų due to the HFIP hydroxyl and amino groups, suggesting similar hydration properties .
Environmental Sensing
- Target Compound: Functionalized polymers incorporating HFIP-phenyl derivatives (e.g., dibenzylamino variant) exhibit enhanced sensitivity to phosphonate esters via signal amplification .
- Analog Comparison: The 4-(allyloxy)phenyl-HFIP derivative in achieved sub-ppm detection limits, outperforming ethylamino analogs due to improved π-π stacking.
Medicinal Chemistry
- ROR Ligands: The ethylamino analog (CAS 65797-85-5) is a precursor to SR1001, a synthetic ROR inverse agonist suppressing TH17-mediated autoimmunity .
- Enzyme Inhibitors : AMG-5980 () inhibits MAGL/FA enzymes with IC50 < 10 nM, attributed to its sulfonylpiperazine group enhancing target engagement.
Biological Activity
2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity based on existing research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a hexafluoropropanol moiety attached to a dibenzylamino phenyl group. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of fluorinated groups. This property may influence its interaction with biological membranes and proteins.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Anticancer Activity : Compounds with dibenzylamino groups have shown promising anticancer properties by inducing apoptosis in cancer cells. For instance, studies on structurally related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through modulation of apoptotic pathways and cell cycle arrest .
- Antimicrobial Properties : The presence of fluorine atoms can enhance the antimicrobial efficacy of compounds by increasing their membrane permeability. Preliminary studies suggest that derivatives of dibenzylamino compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biological Activity Data Table
| Biological Activity | Test Organisms/Cells | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Jurkat Cells | <10 | Apoptosis induction via Bcl-2 inhibition |
| Antimicrobial | E. coli | 15 | Membrane disruption |
| Antimicrobial | Bacillus cereus | 12 | Cell wall synthesis inhibition |
Case Studies
- Anticancer Study : A study involving a series of dibenzylamino derivatives showed that the compound significantly reduced viability in Jurkat cells with an IC50 value below 10 µM. This effect was attributed to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable antimicrobial activity against E. coli and Bacillus cereus, with MIC values indicating effectiveness comparable to standard antibiotics . The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilic nature.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the dibenzylamino moiety in enhancing biological activity. Variations in substituents on the phenyl ring significantly influenced both anticancer and antimicrobial activities, suggesting a strong SAR correlation .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?
- Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and fluorination. A plausible route:
Step 1: Introduce the dibenzylamino group to 4-bromophenylhexafluoropropanol via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 100–120°C .
Step 2: Optimize fluorination using SF₄ or HF-pyridine under anhydrous conditions .
- Critical Parameters: Moisture sensitivity (due to hexafluoropropanol), inert atmosphere (N₂/Ar), and stoichiometric control of benzylamine to avoid over-alkylation.
Q. How can the purity of this compound be assessed using chromatographic techniques?
- Methodological Answer: Use reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) + 0.1% TFA to separate polar byproducts. Fluorinated compounds often require MS detection due to weak UV absorbance. GC-MS is unsuitable due to low volatility .
Q. What spectroscopic methods confirm the structure, and what characteristic signals are expected?
- Methodological Answer:
Q. What are the recommended storage conditions to ensure stability?
Q. How can solubility be optimized for this compound in various solvents?
- Methodological Answer: Fluorinated alcohols are polar but hydrophobic. Use DMSO or THF for dissolution. Add 1–5% H₂O to DCM/MeOH mixtures to enhance solubility via H-bonding with the hydroxyl group .
Advanced Research Questions
Q. How can DFT calculations model the electronic effects of the hexafluoropropanol group?
- Methodological Answer: Perform geometry optimization (B3LYP/6-311+G(d,p)) to analyze electron-withdrawing effects:
- Compare Mulliken charges on the phenyl ring with/without CF₃ groups.
- Calculate HOMO-LUMO gaps to predict reactivity in cross-coupling reactions .
Q. What strategies resolve discrepancies in reported yields during dibenzylamino group introduction?
- Methodological Answer:
- Contradiction Analysis: Low yields (<40%) may stem from Pd catalyst deactivation. Use kinetic studies (in situ IR) to monitor intermediate formation.
- Mitigation: Replace Pd(OAc)₂ with Pd₂(dba)₃ and optimize ligand ratios (1:2 Pd:ligand) to stabilize the catalytic cycle .
Q. How to design kinetic studies for hydrolysis of the hexafluoropropanol group under basic conditions?
- Methodological Answer:
- Experimental Setup: Use pH-stat titration (0.1 M NaOH) at 25–40°C.
- Data Analysis: Fit rate constants (k) to Arrhenius plots to determine activation energy. Fluorine’s electronegativity accelerates hydrolysis vs. non-fluorinated analogs .
Q. How to characterize byproducts formed during synthesis, and how to mitigate their formation?
- Methodological Answer:
Q. How can X-ray crystallography confirm stereochemistry, and what challenges exist?
- Methodological Answer:
- Crystallization: Use slow vapor diffusion (hexane/EtOAc) to grow single crystals.
- Challenges: Fluorine’s low electron density complicates data refinement. Use synchrotron radiation (λ = 0.7 Å) for high-resolution data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
